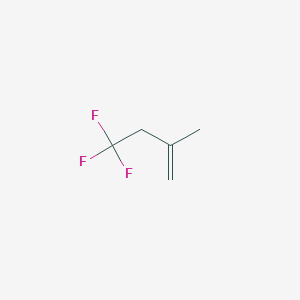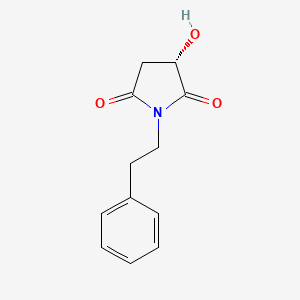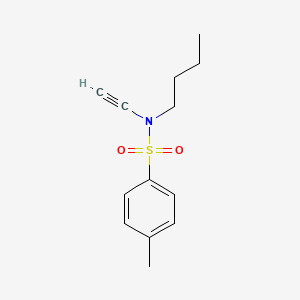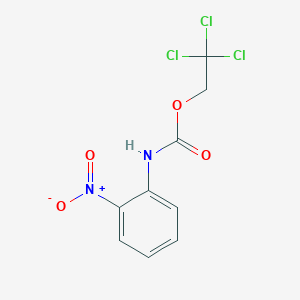
4,4,4-Trifluoro-2-methyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-2-methyl-1-butene is an organic compound with the molecular formula C5H7F3 It is a partially fluorinated alkene, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butene chain
準備方法
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-2-methyl-1-butene is typically synthesized through the selective dehydrochlorination of 3-chloro-1,1,1-trifluoro-3-methylbutane. This reaction is carried out in the presence of a suitable base, such as sodium hydroxide (NaOH) or magnesium oxide (MgO), at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective removal of the chlorine atom, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydrochlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production of the compound. The process may also involve purification steps to remove any by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions: 4,4,4-Trifluoro-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alkanes: Resulting from reduction reactions.
Substituted Alkenes: Produced through nucleophilic substitution reactions.
科学的研究の応用
4,4,4-Trifluoro-2-methyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated biomolecules, which are of interest in medicinal chemistry.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
作用機序
The mechanism of action of 4,4,4-trifluoro-2-methyl-1-butene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its reactivity and interactions. For example, the electron-withdrawing nature of fluorine can stabilize negative charges, making the compound more reactive towards nucleophiles. Additionally, the compound can participate in various catalytic cycles, enhancing its utility in synthetic chemistry .
Similar Compounds:
4,4,4-Trifluoro-2-methyl-1-butanol: A related compound with a hydroxyl group instead of the double bond.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated alkene with a bromine atom.
4,4,4-Trifluoro-2-butanone: A ketone derivative with similar fluorination.
Uniqueness: this compound stands out due to its specific combination of fluorine atoms and an alkene functional group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
特性
IUPAC Name |
4,4,4-trifluoro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPNCDCMMNBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566555 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138835-37-7 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)

